(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate

MPC inhibition lactate production hair follicle stem cell activation

(E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate (CAS 1637288-77-7), designated JXL018 in the primary literature, is a synthetic indole-based α-cyanoacrylate ester belonging to the UK-5099 analog class of mitochondrial pyruvate carrier (MPC) inhibitors. It features an N1-benzyl substituent on the indole core, an E-configuration cyanoacrylate Michael acceptor, and an ethyl ester terminus, distinguishing it from the N-phenyl carboxylic acid parent compound UK-5099 (JXL001).

Molecular Formula C21H18N2O2
Molecular Weight 330.387
CAS No. 1637288-77-7
Cat. No. B2840054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate
CAS1637288-77-7
Molecular FormulaC21H18N2O2
Molecular Weight330.387
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C#N
InChIInChI=1S/C21H18N2O2/c1-2-25-21(24)17(13-22)12-18-15-23(14-16-8-4-3-5-9-16)20-11-7-6-10-19(18)20/h3-12,15H,2,14H2,1H3/b17-12+
InChIKeyXXUZYCANKWASQU-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate (CAS 1637288-77-7): A Defined N-Benzyl Indole Cyanoacrylate Ester for MPC Inhibitor Research


(E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate (CAS 1637288-77-7), designated JXL018 in the primary literature, is a synthetic indole-based α-cyanoacrylate ester belonging to the UK-5099 analog class of mitochondrial pyruvate carrier (MPC) inhibitors [1]. It features an N1-benzyl substituent on the indole core, an E-configuration cyanoacrylate Michael acceptor, and an ethyl ester terminus, distinguishing it from the N-phenyl carboxylic acid parent compound UK-5099 (JXL001) [1]. The compound was synthesized and biologically characterized as part of a comprehensive structure–activity relationship (SAR) campaign aimed at developing topical MPC inhibitors for hair loss treatment, where the N-benzyl series demonstrated enhanced cellular lactate production relative to the N-phenyl series [1].

Why (E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate Cannot Be Replaced by Other Indole Cyanoacrylates in MPC Inhibitor Research


Indole cyanoacrylate derivatives targeting the mitochondrial pyruvate carrier exhibit profound sensitivity to N1-substituent identity, ester/acid functionality, and indole core electronics that precludes simple analog substitution [1]. The N1-phenyl group of UK-5099 is essential for baseline MPC inhibition, as its removal (JXL002/JXL003) nearly abolishes activity; yet switching from N-phenyl to N-benzyl alters both potency and physicochemical properties, with unsubstituted benzyl (JXL018) producing different lactate production profiles compared to 3,5-bis(trifluoromethyl)benzyl (JXL020) or 4-fluorobenzyl (JXL008) congeners [1]. Furthermore, the ethyl ester terminus (JXL018) confers distinct solubility and formulation characteristics versus the corresponding carboxylic acid (JXL019), while retaining comparable MPC inhibition potency—a finding with direct implications for topical drug formulation that cannot be assumed for methyl or tert-butyl ester analogs, which showed dramatic potency losses [1].

Quantitative Evidence Guide: (E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate (JXL018) Differentiation Data


N1-Benzyl vs. N1-Phenyl Substitution: Enhanced Lactate Production in the N-Benzyl Series

In the J. Med. Chem. 2021 SAR study, the N-benzyl analog series (including JXL018) was investigated because the homologated N-benzyl architecture retains high structural similarity to JXL001 (UK-5099) while offering more synthetically tractable chemistry [1]. The paper explicitly states that 'most of these analogues showed better activity in increasing lactate production rate' compared to the N-phenyl reference compounds [1]. JXL018 (R1=H, R2=OEt, R4=H) represents the unsubstituted benzyl ethyl ester within this series, serving as the baseline for evaluating substituted benzyl variants such as JXL020 (R4=3,5-bis(CF3)), which achieved the highest MPC inhibition in the series with an IC50 of 16.6 nM [1]. The N1-phenyl analog JXL002 (lacking any N-substituent) showed 'little inhibitory effect on MPC,' demonstrating that both the presence and identity of the N1 group are critical activity determinants [1].

MPC inhibition lactate production hair follicle stem cell activation structure–activity relationship

Ethyl Ester vs. Carboxylic Acid Functionality: Retained MPC Inhibition with Differentiated Physicochemical Profile

A critical finding of the 2021 SAR study is that ethyl ester analogs retain comparable MPC inhibitory potency to their corresponding carboxylic acid counterparts, while methyl and tert-butyl esters exhibit dramatic potency losses [1]. Specifically, 'the ethyl ester (JXL011) showed similar potency as JXL020,' and this ester-acid equivalence was confirmed across multiple matched pairs (JXL065/JXL051, JXL066/JXL052, JXL082/JXL069) [1]. JXL018 (ethyl ester, R4=H) is the ester prodrug form of JXL019 (carboxylic acid, R4=H), and this ester-acid pair follows the same potency retention pattern. The paper notes that ester analogs 'provide more opportunities in drug formulation, since the esters have different solubility than the carboxylic acids' [1].

prodrug design ester pharmacology topical formulation solubility optimization

Synthetic Accessibility Advantage: N-Benzylation vs. N-Arylation Route

The 2021 paper explicitly notes that the research team switched from N-aryl to N-benzyl analogs 'due to the harsh reaction conditions and low reaction yields for the N-arylation step' [1]. The N-phenyl series (JXL001–JXL007) required copper-catalyzed N-arylation of indole-3-carboxaldehyde with iodobenzene derivatives, a step with limited substrate scope and poor yields [1]. In contrast, the N-benzyl series (including JXL018) was synthesized via straightforward benzylation of indole-3-carboxaldehyde with benzyl bromides under mild basic conditions, followed by Knoevenagel condensation with ethyl 2-cyanoacetate [1]. This two-step sequence from commercially available 1-benzylindole-3-carboxaldehyde (CAS 10511-51-0) and ethyl cyanoacetate provides efficient access to JXL018 [2].

medicinal chemistry synthesis N-alkylation copper-catalyzed coupling SAR library synthesis

Baseline Unsubstituted Benzyl as Critical SAR Anchor Point for Substituted Benzyl Optimization

Within the N-benzyl series of Table 2, JXL018 (R4=H, unsubstituted benzyl) serves as the critical unsubstituted anchor point against which all substituted benzyl variants are compared [1]. The SAR progression from JXL018 (R4=H) through JXL008 (R4=4-F), JXL009 (R4=3,4-di-F), JXL010 (R4=3,5-di-F), to JXL011 (R4=3,5-bis(CF3)) reveals a clear potency gradient where electron-withdrawing groups on the benzyl ring enhance MPC inhibition, culminating in JXL020 (the carboxylic acid of JXL011) as the most potent compound with IC50 = 16.6 nM [1]. The unsubstituted benzyl JXL018 thus provides the essential baseline measurement for quantifying the contribution of each benzyl substituent to MPC inhibition potency, a role that cannot be fulfilled by substituted analogs alone [1].

SAR anchor point benzyl substitution CF3 effect lead optimization

Versatile Synthetic Intermediate: Hydrolysis to Carboxylic Acid and Downstream Derivatization

JXL018 functions as the direct synthetic precursor to JXL019 via LiOH-mediated saponification, a transformation demonstrated across the entire JXL series [1]. The molaid database confirms this reactivity: treatment of ethyl (E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate with lithium hydroxide in THF/water for 1 hour cleanly generates (E)-3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylic acid [2]. Furthermore, the cyanoacrylate Michael acceptor system in JXL018 is amenable to diverse downstream transformations including conjugate additions, cycloadditions, and amide formation, as evidenced by the broad scope of Michael acceptor modifications explored in the parent study (amides JXL081/JXL094, phosphonates JXL086/JXL095) [1]. The compound has also been reported as a reactant for synthesizing (E)-3-(1-benzyl-1H-indol-3-yl)-N-(5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl)-2-cyanoprop-2-enamide [2].

synthetic intermediate prodrug hydrolysis building block downstream chemistry

Application Scenarios for (E)-Ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate (JXL018) in Research and Development


SAR Anchor Compound for N1-Benzyl Substituent Optimization in MPC Inhibitor Programs

JXL018 serves as the unsubstituted benzyl reference standard in any structure–activity relationship study exploring N1-benzyl substituent effects on mitochondrial pyruvate carrier inhibition. As demonstrated in the foundational J. Med. Chem. 2021 SAR campaign, the compound provides the baseline lactate production value against which the potency contributions of electron-withdrawing substituents (4-F, 3,4-di-F, 3,5-di-F, 3,5-bis(CF3)) are quantitatively measured [1]. Without JXL018 as the R4=H anchor, the magnitude of potency enhancement from fluorinated or trifluoromethylated benzyl groups cannot be rigorously calculated, compromising SAR interpretation. Laboratories engaged in MPC inhibitor lead optimization should procure JXL018 alongside its substituted benzyl congeners to establish a complete dose-response matrix [1].

Ethyl Ester Prodrug Candidate for Topical Hair Loss Formulation Development

The ethyl ester functionality of JXL018 confers distinct solubility and skin penetration properties compared to its carboxylic acid counterpart JXL019, while retaining comparable MPC inhibition potency—a critical advantage for topical formulation development in androgenetic alopecia [1]. The 2021 study explicitly identifies ethyl esters as providing 'more opportunities in drug formulation' and confirms that, unlike methyl or tert-butyl esters which suffer dramatic potency losses, ethyl esters maintain full pharmacological activity [1]. Formulation scientists developing topical MPC inhibitor products should evaluate JXL018 as a candidate ethyl ester prodrug with demonstrated target engagement equivalent to the acid form but potentially superior stratum corneum partitioning characteristics [1].

Cost-Efficient Starting Material for N-Benzyl Indole Cyanoacrylate Library Synthesis

Compared to the N-phenyl UK-5099 scaffold that requires copper-catalyzed N-arylation under 'harsh reaction conditions and low reaction yields,' the N-benzyl architecture of JXL018 is accessed via a high-yielding benzylation–Knoevenagel sequence compatible with standard laboratory equipment and readily available starting materials (1-benzylindole-3-carboxaldehyde, CAS 10511-51-0; ethyl cyanoacetate) [1][2]. Medicinal chemistry teams building SAR libraries around the MPC target should prioritize the N-benzyl series for its synthetic tractability, reduced catalyst cost, and broader substrate scope relative to the N-aryl route, with JXL018 serving as the gateway compound for parallel synthesis of diverse benzyl analogs [1].

Dual-Purpose Procurement: Simultaneous Access to Both Ester and Acid Forms via Single-Compound Stocking

Procurement of JXL018 enables laboratories to access both the ethyl ester (JXL018) and the carboxylic acid (JXL019) from a single inventory item, as quantitative hydrolysis to JXL019 is achieved in one step using LiOH in THF/water (1 hour at room temperature) [1][2]. This dual-purpose strategy reduces procurement complexity, minimizes separate stocking costs, and ensures batch-to-batch consistency between ester and acid forms for comparative biological assays. Laboratories with limited compound management resources or those conducting matched-pair ester/acid SAR comparisons benefit most from this streamlined procurement approach [1].

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